An In-depth Technical Guide to 4-Chloro-2-methylanisole (CAS Number: 3260-85-3)
An In-depth Technical Guide to 4-Chloro-2-methylanisole (CAS Number: 3260-85-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Chloro-2-methylanisole, with the CAS number 3260-85-3, is a halogenated aromatic ether. Its structure, featuring a methoxy (B1213986) group, a methyl group, and a chlorine atom on a benzene (B151609) ring, makes it a versatile intermediate in organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, and potential applications, with a focus on data relevant to research and development.
Chemical and Physical Properties
4-Chloro-2-methylanisole is a solid at room temperature, appearing as a white to yellow crystalline powder or liquid after melting.[1][2] Key physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉ClO | [3][4] |
| Molecular Weight | 156.61 g/mol | [3][4] |
| Melting Point | 36-39 °C | [5][6] |
| Boiling Point | 210-212 °C at 760 Torr | [2] |
| Density | 1.1 ± 0.1 g/cm³ | [2] |
| Appearance | White to yellow crystal powder mixed with liquid; clear colorless to slightly yellowish liquid after melting | [1][2] |
| Solubility | Insoluble in water | [7] |
| XLogP3 | 3.4 | [3] |
Synthesis of 4-Chloro-2-methylanisole
The synthesis of 4-Chloro-2-methylanisole can be achieved through several routes. Two common methods are the direct chlorination of 2-methylanisole (B146520) and the methylation of 4-chloro-2-methylphenol (B52076).
Electrophilic Chlorination of 2-Methylanisole
This method involves the direct chlorination of 2-methylanisole. The methoxy and methyl groups are ortho-, para-directing activators. Due to steric hindrance from the adjacent methyl group, chlorination is favored at the para position relative to the methoxy group.
Experimental Protocol: Chlorination using Sulfuryl Chloride
This protocol is adapted from a general procedure for the chlorination of substituted phenols and can be modified for anisoles.[8]
-
Reaction Setup: In a stirred vessel, introduce 100 parts by weight of 2-methylanisole.
-
Catalyst Addition: Add a Lewis acid catalyst, such as 1.0 part by weight of AlCl₃, and a co-catalyst like 1.0 part by weight of diphenyl sulfide.
-
Cooling: Cool the mixture to approximately 30°C.
-
Addition of Chlorinating Agent: Slowly add 135 parts by weight of sulfuryl chloride (SO₂Cl₂) over the course of 1 hour, maintaining the temperature between 28-30°C.
-
Reaction Completion: After the addition is complete, continue stirring for an additional hour at approximately 25°C.
-
Work-up and Purification: The reaction mixture can be analyzed by gas chromatography (GC). For purification, the mixture is typically washed with water, neutralized with a weak base (e.g., sodium bicarbonate solution), and the organic layer is separated, dried, and purified by distillation or chromatography.
Williamson Ether Synthesis from 4-Chloro-2-methylphenol
This two-step synthesis involves the initial preparation of 4-chloro-2-methylphenol followed by its methylation.
Experimental Protocol: Methylation of 4-Chloro-2-methylphenol
This protocol is adapted from the methylation of o-cresol (B1677501) and can be applied to 4-chloro-2-methylphenol.[9]
-
Formation of Phenoxide: Dissolve 1 mole of 4-chloro-2-methylphenol in a 20% aqueous solution of sodium hydroxide (B78521) with stirring. Cool the mixture to below 10°C.
-
Methylation: Slowly add 1 mole of dimethyl sulfate (B86663) dropwise to the stirred reaction mixture, ensuring the temperature remains below 40°C.
-
Reaction Completion: After the addition is complete, heat the mixture for 30 minutes on a boiling water bath to complete the reaction and destroy any unreacted dimethyl sulfate.
-
Work-up: After cooling, separate the organic layer. Extract the aqueous solution several times with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Combine the organic phases and wash with dilute sodium carbonate solution and then with water. Dry the organic layer over an anhydrous drying agent (e.g., calcium chloride) and purify by fractional distillation.
Spectroscopic Characterization
Detailed spectroscopic data is essential for the unambiguous identification and characterization of 4-Chloro-2-methylanisole. Below are the expected spectral features based on its structure and data from analogous compounds.
¹H NMR Spectroscopy
The ¹H NMR spectrum of 4-Chloro-2-methylanisole is expected to show distinct signals for the aromatic protons, the methoxy group protons, and the methyl group protons.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic H (ortho to -OCH₃, meta to -CH₃) | ~6.7 | d | ~8-9 |
| Aromatic H (meta to -OCH₃, ortho to -Cl) | ~7.1 | dd | ~8-9, ~2-3 |
| Aromatic H (ortho to -OCH₃, ortho to -CH₃) | ~7.1 | d | ~2-3 |
| Methoxy (-OCH₃) | ~3.8 | s | - |
| Methyl (-CH₃) | ~2.2 | s | - |
Note: Predicted values are based on the analysis of similar compounds such as 4-methylanisole (B47524) and 4-chloro-2-nitroanisole.[10][11]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
| C-OCH₃ | ~156-158 |
| C-Cl | ~128-130 |
| C-CH₃ | ~130-132 |
| Aromatic CH | ~112-130 |
| -OCH₃ | ~55-56 |
| -CH₃ | ~16-17 |
Note: Predicted values are based on data for 4-methylanisole and 4-chloro-2-methylaniline (B164923).[10][12]
FT-IR Spectroscopy
The FT-IR spectrum will show characteristic absorption bands for the functional groups present in 4-Chloro-2-methylanisole.
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C-H (aromatic) | 3100-3000 | Stretching vibrations |
| C-H (aliphatic, -CH₃ & -OCH₃) | 2960-2850 | Stretching vibrations |
| C=C (aromatic) | 1600-1450 | Ring stretching |
| C-O (ether) | 1260-1000 | Asymmetric and symmetric stretching |
| C-Cl | 800-600 | Stretching vibration |
Note: These are general ranges for the indicated functional groups.[13][14] An IR spectrum for 4-Chloro-2-methylanisole is available in the literature.[15]
Mass Spectrometry
In mass spectrometry, 4-Chloro-2-methylanisole will exhibit a molecular ion peak and characteristic fragmentation patterns.
| m/z | Fragment | Description |
| 156/158 | [M]⁺ | Molecular ion peak (presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio) |
| 141/143 | [M - CH₃]⁺ | Loss of a methyl group |
| 123 | [M - CH₃ - H₂O]⁺ or [M - Cl]⁺ | Further fragmentation |
| 113 | [M - OCH₃]⁺ | Loss of a methoxy group |
Note: The fragmentation pattern is a prediction based on common fragmentation of aromatic ethers and chlorinated compounds.[16]
Applications in Research and Drug Development
4-Chloro-2-methylanisole serves as a valuable building block in the synthesis of more complex molecules, including potential pharmaceutical compounds and agrochemicals. The presence of three distinct functional groups (methoxy, methyl, and chloro) on the aromatic ring allows for a variety of chemical transformations.
-
Pharmaceutical Synthesis: Halogenated aromatic compounds are common motifs in many drug molecules. The chlorine atom can influence the lipophilicity, metabolic stability, and binding affinity of a compound.[17][18] 4-Chloro-2-methylanisole can be a precursor for the synthesis of novel bioactive molecules.
-
Agrochemicals: Similar to pharmaceuticals, many pesticides and herbicides contain chlorinated aromatic structures.
-
Material Science: The specific substitution pattern and electronic properties of 4-Chloro-2-methylanisole may be of interest in the development of new materials.
Biological Activity and Mechanism of Action (Hypothetical)
While specific studies on the biological signaling pathways of 4-Chloro-2-methylanisole are limited, the metabolism of related compounds, such as 4-chloro-2-methylaniline, has been investigated.[1] The metabolism of such compounds in the liver often involves cytochrome P450 enzymes, leading to hydroxylated and other oxidized products. These metabolites can then be conjugated and excreted.
The following diagram illustrates a hypothetical metabolic pathway for 4-Chloro-2-methylanisole, based on known metabolic routes for similar compounds.
Safety and Handling
4-Chloro-2-methylanisole is classified as an irritant.[3] It is important to handle this chemical with appropriate safety precautions.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]
Always consult the Safety Data Sheet (SDS) before handling this compound.
Conclusion
4-Chloro-2-methylanisole is a synthetically useful intermediate with potential applications in various fields of chemical research and development. This guide has provided a summary of its key properties, synthesis methods with detailed experimental protocols, and expected spectroscopic characteristics. Further research into its biological activities and potential applications is warranted.
References
- 1. Macromolecular binding and metabolism of the carcinogen 4-chloro-2-methylaniline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 4-Chloro-2-methylanisole | C8H9ClO | CID 76748 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-CHLORO-1-METHOXY-2-METHYLBENZENE | CAS 3260-85-3 [matrix-fine-chemicals.com]
- 5. 4-Chloro-1-methoxy-2-methylbenzene | CAS#:3260-85-3 | Chemsrc [chemsrc.com]
- 6. 4-Chloro-2-methylanisole | 3260-85-3 [chemicalbook.com]
- 7. 4-Chloro-2-methylphenol | C7H7ClO | CID 14855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US5847236A - Process for the preparation of 2-chloro-4-methylphenol - Google Patents [patents.google.com]
- 9. 2-Methylanisole synthesis - chemicalbook [chemicalbook.com]
- 10. hil5_sln.html [ursula.chem.yale.edu]
- 11. 4-Chloro-2-nitroanisole(89-21-4) 1H NMR spectrum [chemicalbook.com]
- 12. 4-Chloro-2-methylaniline(95-69-2) 13C NMR spectrum [chemicalbook.com]
- 13. FTIR [terpconnect.umd.edu]
- 14. uanlch.vscht.cz [uanlch.vscht.cz]
- 15. 4-Chloro-2-methylanisole(3260-85-3) IR2 [m.chemicalbook.com]
- 16. benchchem.com [benchchem.com]
- 17. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. eurochlor.org [eurochlor.org]
